2-Amino-6-chloropyridin-3-OL

Medicinal Chemistry Process Chemistry Thermal Stability

2-Amino-6-chloropyridin-3-ol is a trisubstituted pyridine derivative characterized by the simultaneous presence of amino, hydroxyl, and chloro functionalities on the pyridine ring. This substitution pattern enables it to serve as a versatile small molecule scaffold and key building block in the synthesis of kinase inhibitors, antibacterial agents, and anti-inflammatory compounds.

Molecular Formula C5H5ClN2O
Molecular Weight 144.56 g/mol
CAS No. 159309-66-7
Cat. No. B114215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-chloropyridin-3-OL
CAS159309-66-7
Molecular FormulaC5H5ClN2O
Molecular Weight144.56 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1O)N)Cl
InChIInChI=1S/C5H5ClN2O/c6-4-2-1-3(9)5(7)8-4/h1-2,9H,(H2,7,8)
InChIKeyQINLAVASMOFTPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-chloropyridin-3-ol (CAS 159309-66-7) in Drug Discovery and Chemical Synthesis


2-Amino-6-chloropyridin-3-ol is a trisubstituted pyridine derivative characterized by the simultaneous presence of amino, hydroxyl, and chloro functionalities on the pyridine ring [1]. This substitution pattern enables it to serve as a versatile small molecule scaffold and key building block in the synthesis of kinase inhibitors, antibacterial agents, and anti-inflammatory compounds . The compound is typically supplied as a light yellow to yellow solid with a purity of 95–98% and requires storage at 2–8°C under an inert atmosphere to maintain stability .

Why 2-Amino-6-chloropyridin-3-ol Cannot Be Replaced by Simpler Aminopyridines or Chloropyridinols


In-class analogs such as 2-amino-6-chloropyridine (lacking the 3‑OH), 2‑amino‑3‑hydroxypyridine (lacking the 6‑Cl), or 6‑chloro‑3‑pyridinol (lacking the 2‑NH₂) each present a different set of hydrogen bond donors/acceptors and steric constraints that critically alter molecular recognition, reactivity, and synthetic utility . The unique 2-amino-6-chloro-3-hydroxy substitution pattern of the target compound enables orthogonal derivatization pathways—selective functionalization at the amino, hydroxyl, or chloro sites—that are unattainable with the aforementioned analogs, making direct substitution a high-risk strategy for projects requiring precise pharmacophore or synthetic intermediate fidelity .

Comparative Physicochemical and Handling Data for 2-Amino-6-chloropyridin-3-ol vs. Closest Analogs


Reduced Volatility and Enhanced High-Temperature Process Suitability

The predicted normal boiling point of 2-amino-6-chloropyridin-3-ol (421.0±45.0 °C at 760 mmHg) is substantially higher than that of its closest analogs lacking the combined 2-NH₂/3-OH/6-Cl substitution pattern. Specifically, 2-amino-6-chloropyridine (boiling point 255.7 °C) , 2-amino-3-hydroxypyridine (boiling point 385.2±27.0 °C) , and 6-chloro-3-pyridinol (boiling point 351.9 °C) all exhibit markedly lower boiling points. This difference indicates significantly lower vapor pressure and greater thermal stability for the target compound, which can be advantageous in high-temperature reactions or vacuum distillations where lower volatility reduces losses and improves safety margins.

Medicinal Chemistry Process Chemistry Thermal Stability

Controlled Storage to Mitigate Thermal and Light-Induced Degradation

Multiple suppliers consistently specify storage conditions of 2–8 °C, protected from light, and under an inert atmosphere (e.g., nitrogen) . This strict requirement reflects the compound's inherent sensitivity to ambient conditions—a property not uniformly shared by all in-class analogs. For comparison, 2-amino-6-chloropyridine is recommended for storage at room temperature [1], while 6-chloro-3-pyridinol is stored at room temperature under inert atmosphere . The need for refrigerated and protected storage for 2-amino-6-chloropyridin-3-ol underscores the importance of maintaining a robust cold chain and using proper handling procedures to prevent degradation that could compromise downstream synthetic yields and purity.

Stability Storage Conditions Shelf Life

Higher Predicted Density Influences Scale-Up and Handling Logistics

The predicted density of 2-amino-6-chloropyridin-3-ol (1.516±0.06 g/cm³) is notably higher than that of 2-amino-6-chloropyridine (1.326±0.06 g/cm³) and 2-amino-3-hydroxypyridine (1.320±0.06 g/cm³) , and also exceeds that of 6-chloro-3-pyridinol (1.392±0.06 g/cm³) . A higher density indicates a more compact molecular packing in the solid state, which can translate to reduced bulk volume per unit mass. For large-scale synthesis campaigns, this can affect reactor loading capacity, shipping volumes, and warehousing footprint—factors that become significant when transitioning from discovery to process development scales.

Process Safety Physical Properties Scale-up

Predicted pKa and LogP Differentiate Ionization and Lipophilicity Profiles

The predicted acid dissociation constant (pKa) of 4.72±0.23 and the partition coefficient (LogP) of 1.604 [1] for 2-amino-6-chloropyridin-3-ol distinguish it from simpler analogs. For instance, 2-amino-6-chloropyridine has a LogP of 1.898 . The lower LogP of the target compound reflects the influence of the 3-hydroxyl group, which increases polarity and aqueous solubility potential. The predicted pKa suggests that at physiological pH, the compound will exist in a partially ionized state (as a weak acid), which can impact its behavior in biological assays, membrane permeability, and formulation development. These distinct physicochemical attributes support its selection as a privileged fragment for medicinal chemistry optimization.

ADME Drug Likeness Physicochemical Profiling

Primary Research and Industrial Use Cases for 2-Amino-6-chloropyridin-3-ol (CAS 159309-66-7)


Synthesis of Kinase Inhibitors via Orthogonal Functionalization

The amino, hydroxyl, and chloro groups in 2-amino-6-chloropyridin-3-ol provide three distinct handles for sequential derivatization (e.g., amide bond formation, O-alkylation, and Suzuki coupling). This orthogonal reactivity enables the efficient construction of focused kinase inhibitor libraries where precise spatial orientation of hydrogen bond donors and acceptors is critical for ATP-binding site engagement . The requirement for cold storage is mitigated by the compound's utility in early-stage medicinal chemistry, where small quantities are consumed rapidly under controlled laboratory conditions.

Building Block for Antibacterial and Anti-Inflammatory Leads

As a versatile scaffold, 2-amino-6-chloropyridin-3-ol is employed in the synthesis of novel pyridine-based compounds demonstrating antibacterial and anti-inflammatory activities . The presence of the 3-hydroxyl group contributes to improved aqueous solubility (relative to non-hydroxylated analogs), which can enhance the compound's behavior in cell-based assays and facilitate the identification of early leads with favorable physicochemical profiles.

Process Chemistry Scale-Up Campaigns Requiring High Thermal Stability

The high predicted boiling point (421.0±45.0 °C) and density (1.516±0.06 g/cm³) of 2-amino-6-chloropyridin-3-ol make it a suitable intermediate for high-temperature reactions or vacuum distillations where lower volatility reduces evaporative losses and improves safety margins. Procurement teams planning kilo-lab or pilot-plant campaigns should account for its cold storage needs but can leverage its thermal stability to design more robust synthetic routes.

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 144.56 g/mol and a balanced LogP of 1.604 [1], 2-amino-6-chloropyridin-3-ol meets the physicochemical criteria for a high-quality fragment in FBDD campaigns. Its predicted pKa of 4.72±0.23 indicates partial ionization at physiological pH, which can be exploited to improve solubility and reduce non-specific binding. These properties support its inclusion in proprietary fragment libraries aimed at identifying novel hits against challenging protein targets.

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